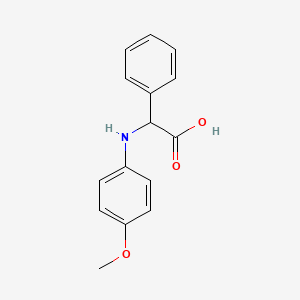

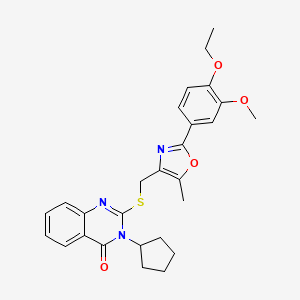

(4-Methoxy-phenylamino)-phenyl-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methoxyphenylacetic acid is a type of organic compound used as a building block in organic synthesis . It’s also known as Homoanisic acid . The compound is often used to prepare methyl 4-methoxyphenylacetate by esterification with dimethyl carbonate using mesoporous sulfated zirconia catalyst . It can also serve as a ligand to synthesize pharmacologically important dinuclear gallium (III) and phenyltin (IV) carboxylate metal complexes .

Synthesis Analysis

A method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide has been described in a patent . The method involves the use of methyl phenoxide, glyoxylic acid, concentrated acid, iodine, red phosphorus, and glacial acetic acid . This method is noted for its simplicity, short reaction time, high production efficiency, low synthesis cost, and mild reaction conditions .

Molecular Structure Analysis

The linear formula for 4-Methoxyphenylacetic acid is CH3OC6H4CH2CO2H . Its molecular weight is 166.17 .

Chemical Reactions Analysis

Carboxylic acids like 4-Methoxyphenylacetic acid donate hydrogen ions if a base is present to accept them . They react with all bases, both organic (for example, the amines) and inorganic . Their reactions with bases, called “neutralizations”, are accompanied by the evolution of substantial amounts of heat . Carboxylic acids in aqueous solution and liquid or molten carboxylic acids can react with active metals to form gaseous hydrogen and a metal salt .

Physical And Chemical Properties Analysis

4-Methoxyphenylacetic acid appears as pale yellow or off-white colored flakes . It has a boiling point of 140 °C/3 mmHg and a melting point of 84-86 °C .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- (4-Methoxy-phenylamino)-phenyl-acetic acid and related compounds have been synthesized through various chemical processes. For example, 2-(3-Bromo-4-methoxyphenyl)acetic acid was synthesized using bromine in acetic acid, demonstrating the potential for regioselective bromination of similar compounds (Guzei, Gunderson, & Hill, 2010). Another study involved the synthesis of 4-[(4-phenyl-1,2,5-oxadiazole-2-oxide-3-yl)-methoxy]benzyl 2-(2,6-dichlorophenylamino)phenylacetate, indicating the versatility of such compounds in chemical synthesis (Wang Wei-dong, 2003).

Pharmacological Potential

- Various derivatives of (4-Methoxy-phenylamino)-phenyl-acetic acid have shown potential in pharmacological applications. For instance, a study on oxyiminoalkanoic acid derivatives, structurally related to (4-Methoxy-phenylamino)-phenyl-acetic acid, demonstrated significant glucose and lipid-lowering effects, highlighting their potential as antidiabetic agents (Imoto, Sugiyama, Kimura, & Momose, 2003). Additionally, derivatives such as 1-Phenyl-1H-indazole with a methoxy-phenyl-acetic acid component exhibited analgesic and anti-inflammatory activities, suggesting their use in pain and inflammation management (Mosti, Sansebastiano, Fossa, Schenone, & Mattioli, 1992).

Analytical and Diagnostic Applications

- In the field of analytical chemistry, derivatives of (4-Methoxy-phenylamino)-phenyl-acetic acid have been used in methodologies for detecting and quantifying various biological substances. For example, a study developed a capillary gas chromatography method for the determination of catecholamine metabolites using tert-butyldimethylsilyl derivatives of substances including 3-methoxy-4-hydroxyphenylacetic acid, indicating the utility of these compounds in biochemical analysis (Muskiet, Stratingh, Stob, & Wolthers, 1981).

Chemical Stability and Optimization Studies

- Studies on the stability and optimization of these compounds have been conducted to enhance their applications in various fields. For instance, research on the stability of [[(4-methoxyphenyl)sulfonyl]hydrazono]acetic acid, a related compound, examined its degradation in different pH conditions, providing valuable information for its use in pharmaceutical formulations (Pretzer & Repta, 1987).

Safety and Hazards

Wirkmechanismus

- Chemical chaperones like 4-phenylbutyric acid (4-PBA) help ameliorate unfolded proteins and suppress their aggregation. This protective effect occurs against endoplasmic reticulum stress-induced neuronal cell death .

- Molecular chaperones, including heat shock proteins (HSPs), help fold proteins correctly. Disruption of protein degradation systems can cause protein aggregation .

- 4-PBA is a small-molecular-weight fatty acid with a terminal aromatic group. Its sodium salt (sodium 4-phenylbutyrate) has been used for treating urea cycle disorders .

Target of Action

Biochemical Pathways

Pharmacokinetics

Eigenschaften

IUPAC Name |

2-(4-methoxyanilino)-2-phenylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-19-13-9-7-12(8-10-13)16-14(15(17)18)11-5-3-2-4-6-11/h2-10,14,16H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQPHPMJPNSAED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methoxy-phenylamino)-phenyl-acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}cyclobutan-1-ol](/img/structure/B2538599.png)

![N-butyl-2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2538601.png)

![2-[[2-(4-Methoxyphenyl)-5-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2538603.png)

![4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2538609.png)

![2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)

![4-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride](/img/structure/B2538616.png)

![3-Fluorosulfonyloxy-5-[[(3R,4S)-4-methoxyoxolan-3-yl]carbamoyl]pyridine](/img/structure/B2538617.png)

![2-(4-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2538619.png)

![N-{1-[(3-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloropyridine-4-carboxamide](/img/structure/B2538620.png)

![N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2538622.png)